molecular formula C6H9NO3 B1218571 N-Methacryloylglycine CAS No. 23578-45-2

N-Methacryloylglycine

Cat. No. B1218571
CAS RN: 23578-45-2
M. Wt: 143.14 g/mol
InChI Key: BOURDYMMTZXVRY-UHFFFAOYSA-N
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Description

N-Methacryloylglycine is a compound involved in the synthesis and polymerization of copolymers and reactive polymers. Its significance lies in its application in materials science, particularly for its reactive properties and ability to form complex structures with diverse functionalities.

Synthesis Analysis

The synthesis of N-Methacryloylglycine and its derivatives involves reactive copolymerization techniques. For instance, reactive copolymers of N-(2-hydroxypropyl)methacrylamide with N-methacryloylated derivatives of L-leucine and L-phenylalanine were synthesized, characterized by the content of active groups and by the rate constant of aminolysis with tert-butylamine, showcasing the compound's versatility in polymer chemistry (Kopeček, 1977).

Molecular Structure Analysis

The molecular structure of N-Methacryloylglycine facilitates its radical polymerizability despite the presence of a bulky peptide moiety. This characteristic is essential for its selective reactivity and polymer formation capabilities, as evidenced in the synthesis and polymerization behavior of methacrylate derivatives (Murata, Sanda, & Endo, 1997).

Chemical Reactions and Properties

N-Methacryloylglycine undergoes radical polymerization, demonstrating conventional radical polymerization kinetics in both water and dimethyl sulfoxide solvents. The compound's ability to form complexes with divalent metal ions, as well as the specific interactions with Cu(II) and Mn(II) ions, highlights its chemical reactivity and potential for forming chelate structures (Masuda, Miyahara, Minagawa, & Tanaka, 1999).

Scientific Research Applications

3D Bioprinting

  • Scientific Field: Tissue Engineering
  • Application Summary: GelMA is extensively utilized for fabricating 3D tissue-engineered constructs . It’s used in bio-fabrication, an emerging area that involves the creation of tissue constructs with a hierarchical architecture .
  • Methods of Application: Photopolymerisation, thermal gelation, or redox reaction are common methods to crosslink GelMA hydrogels . The ability of GelMA to undergo photopolymerisation facilitates the fabrication of dynamically tunable 3D crosslinked structures .
  • Results or Outcomes: GelMA hydrogel has been applied for fabricating various biomimetic tissues and organ constructs, such as cartilage, bone, cardiac tissue, skeletal muscle, and skin tissue .

Load-Bearing Tissue Engineering

  • Scientific Field: Biomedical Engineering
  • Application Summary: GelMA hydrogels have been used in the regeneration or repair of load-bearing tissues like bone and cartilage .
  • Methods of Application: The typical method uses UV light to crosslink the gelatin-methacrylic anhydride (MA) precursor .
  • Results or Outcomes: GelMA hydrogels have shown good biocompatibility and tunable physicochemical properties, contributing significantly to cellular viability, multiplication, differentiation, and locomotion .

Drug Delivery Systems

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: N-Methacryloylglycine has been used in the development of pH-sensitive systems for the controlled release of drugs .
  • Methods of Application: The drug is incorporated into poly(N-methacryloyl glycine)/BNC composites .
  • Results or Outcomes: These nanocomposites have high water uptake capacity, are non-cytotoxic and pH-sensitive. The drug was released at pH 7.4 .

Molecular Logic Systems

  • Scientific Field: Physical Chemistry
  • Application Summary: N-Methacryloylglycine has been used in the development of a versatile molecular logic system based on Eu(iii) coordination polymer film electrodes .
  • Methods of Application: A new type of lanthanide coordination polymer film made up of europium (Eu(iii)) and poly(N-methacryloylglycine) (Eu(iii)–PMAG) was prepared on an ITO electrode surface driven by the coordination between N-methacryloylglycine (MAG) and Eu(iii) through a single-step polymerization process .
  • Results or Outcomes: This work might provide a novel avenue to develop intelligent multi-analyte sensing and information processing at the molecular level based on one single platform .

Wound Healing

  • Scientific Field: Biomedical Sciences
  • Application Summary: GelMA hydrogels, which can be synthesized from N-Methacryloylglycine, have been used in wound healing applications .
  • Methods of Application: The hydrogel is applied directly to the wound site, providing a moist environment that promotes healing .
  • Results or Outcomes: The hydrogel has been shown to promote cell proliferation and migration, which are critical for wound healing .

Cell Culture

  • Scientific Field: Cell Biology
  • Application Summary: GelMA hydrogels are used as a matrix for cell culture .
  • Methods of Application: Cells are embedded within the hydrogel, which provides a 3D environment that closely mimics natural tissue .
  • Results or Outcomes: The hydrogel supports cell growth and proliferation, and can be used to study cell behavior in a 3D context .

Safety And Hazards

When handling N-Methacryloylglycine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

N-Methacryloylglycine has been used in the creation of a new type of lanthanide coordination polymer film. This work might provide a novel avenue to develop intelligent multi-analyte sensing and information processing at the molecular level based on one single platform .

properties

IUPAC Name

2-(2-methylprop-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOURDYMMTZXVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178215
Record name N-Methacryloyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methacryloylglycine

CAS RN

23578-45-2
Record name N-Methacryloyl glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methacryloyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Glycine (75 g, 1 mol) is dissolved in 500 ml of 40 g (1 mol) of sodium hydroxide in the ice bath and the clear solution is reacted with 105 g (1 mol) of methacryloyl chloride and 40 g (1 mol) of sodium hydroxide in 150 ml of water simultaneously. The reaction temperature is kept below 5° C. throughout the addition. The reaction mixture is allowed to rise to room temperature and stirred at that temperature for three hours. The clear solution was titrated with 1N HCl to pH 3.0 and extracted with ethylacetate. The combined organic layer is dried over anhydrous magnesium sulfate and evaporated to leave 70 g (46%) of a crystalline material. Melting point 104° C. (literature 104°-105.5° C.). NMR (D2O), 5.7 gamma (s, 1H, =CH2), 5.4 gamma (s, 1H, =CH2), 4.0 gamma (s, 2H, CH2 ), 1.9 gamma (s, 3H, CH3). Purity by neutralization, 100.1%; purity by bromination, 100.8%.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a mixture composed of 80 g (2.0 mol) of sodium hydroxide, 400 ml of water and 4 ml of nitrobenzene was dissolved with stirring 150 g (2.0 mol) of glycine and the mixture was cooled to 0° C. To the aqueous solution, there were simultaneously added dropwise 230 g (2.2 mol) of methacrylic chloride and an aqueous solution containing 96 g (2.4 mol) of sodium hydroxide dissolved in 200 ml of water. After the completion of the reaction, 800 ml of acetonitrile was added to the reaction solution and the mixture was then acidified by adding 160 ml of concentrated hydrochloric acid. 1 liter of acetonitrile was further added to extract and the acetonitrile layer was separated. The acetonitrile solution was concentrated and the crystals thus deposited were collected and recrystallized from ethyl acetate to obtain 117 g of N-methacryloyl glycine.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Quantity
230 g
Type
reactant
Reaction Step Five
Quantity
96 g
Type
reactant
Reaction Step Six
Quantity
160 mL
Type
reactant
Reaction Step Seven
Name
Quantity
200 mL
Type
solvent
Reaction Step Eight
Name
Quantity
400 mL
Type
solvent
Reaction Step Nine
Quantity
1 L
Type
solvent
Reaction Step Ten

Synthesis routes and methods III

Procedure details

Glycine (7.5 g, 0.1 moles) is dissolved in 30 ml of aqueous sodium hydroxide solution (8 g, 0.2 moles) and cooled in ice and methacryloyl chloride (10.45 g, 0.1 moles), dissolved in 10 ml of chloroform, is added dropwise with stirring. After that, the reaction is allowed to continue for one hour at room temperature. The solution, cooled in ice, is acidified to a pH of 2 with 5N aqueous hydrochloric acid and exhaustively extracted with ethyl acetate. The organic solution is dried over sodium sulfate and evaporated under vacuum, 10 g (70%) of a crystalline product of N-methyacryloyl glycine with a melting point of 104° C. to 105° C. being obtained.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 400 ml of water containing 80 g (2.0 mol) of sodium hydroxide dissolved, were added 150 g (2.0 mol) of glycine and 4 ml of nitrobenzene. To the mixture, there were simultaneously added 200 ml of an aqueous solution containing 96 g (2.4 mol) of sodium hydroxide and 230 g (2.2 mol) of methacrylic chloride under cooling (at -20° C.) with stirring over a period of about 2 hours. After adding 800 ml of acetonitrile and 160 ml of concentrated hydrochloric acid, the organic layer was separated. The solvent was distilled off under a reduced pressure and the crystals thus deposited were collected by filtration and recrystallized from ethyl acetate to obtain 184 g (64.3% yield) of α-methacryloylaminoacetic acid.
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
96 g
Type
reactant
Reaction Step Four
Quantity
230 g
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
reactant
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
W Wei, J Li, H Yao, K Shi, H Liu - Physical Chemistry Chemical Physics, 2020 - pubs.rsc.org
… (Eu(III)) and poly(N-methacryloylglycine) (Eu(III)–PMAG) was prepared on an ITO electrode surface driven by the coordination between N-methacryloylglycine (MAG) and Eu(III) through …
Number of citations: 13 pubs.rsc.org
T Ishikawa, Y Tanaka - Bulletin of the Chemical Society of Japan, 1985 - journal.csj.jp
… polymerization and copolymerization of 2-biphenylyl methacrylate(BPMA) with various comonomers such as styrene, vinyl acetate, 2hydroxyethyl methacrylate, N-methacryloylglycine, …
Number of citations: 4 www.journal.csj.jp
P Ferruti, F Vaccaroni, MC Tanzi - Journal of Polymer Science …, 1978 - Wiley Online Library
… N-Methacryloylglycine (I) was prepared from glycine and methacryloylchloride as described … as described e1~ewhere.l~ N-Methacryloylglycine benzotriazolide (IV) was prepared from …
Number of citations: 27 onlinelibrary.wiley.com
NL Krinick, B Rihova, K Ulbrich… - Advances in …, 1989 - spiedigitallibrary.org
… 16 N-methacryloylglycine pnitrophenyl ester (MA-Gly-ONp) monomer was prepared as follows: N-Methacryloylglycine (MA-Gly-OH) was synthesized by dissolving glycine (20 g, 0.266 …
Number of citations: 22 www.spiedigitallibrary.org
NL Krinick - spiedigitallibrary.org
… 16 N-methacryloylglycine pnitrophenyl ester (MA-Gly-ONp) monomer was prepared as follows: N-Methacryloylglycine (MA-Gly-OH) was synthesized by dissolving glycine (20 g, 0.266 …
Number of citations: 0 www.spiedigitallibrary.org
Y Katayama, T Sonoda, M Maeda - Macromolecules, 2001 - ACS Publications
… by Fmoc chemistry using corresponding Fmoc amino acids and N-methacryloylglycine as the N-terminus amino acid. The N-methacryloylglycine was easily obtained from glycine (2 g, …
Number of citations: 92 pubs.acs.org
J Kopeček, P Rejmanová… - … Chemistry and Physics, 1981 - Wiley Online Library
… The corresponding acid was prepared by the reaction of N-methacryloylglycine p-nitrophenyl ester with N, 0-bis(trimethylsily1)isoleucine. The crude N-methacryloylglycylisoleucine (…
Number of citations: 175 onlinelibrary.wiley.com
E Verheyen, L Delain‐Bioton… - Macromolecular …, 2010 - Wiley Online Library
… A dried round bottom flask placed under a dry nitrogen atmosphere was loaded with N-methacryloylglycine (3.592 g, 25.1 mmol), 2-(2-pyridin-2-yldisulfanyl)ethanol (4.7 g, 25.1 mmol), …
Number of citations: 28 onlinelibrary.wiley.com
D Riber, T Skrydstrup - Organic Letters, 2003 - ACS Publications
… A dipeptide possessing a 2,4-disubstituted γ-amino acid unit was obtained with good diastereoselectivity from the addition of the cyclohexyl nitrone to N-methacryloylglycine (entry 6). …
Number of citations: 107 pubs.acs.org
A Winston, D Kirchner - Macromolecules, 1978 - ACS Publications
Conclusions The structural characterization of these propylene-bu-tene-1 copolymers using 13C-NMR techniques is essentially complete. The copolymer composition, dyad distribution, …
Number of citations: 96 pubs.acs.org

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